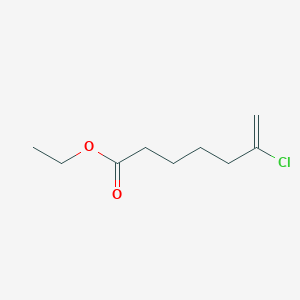

Ethyl 6-chlorohept-6-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-chlorohept-6-enoate is an organic compound characterized by the presence of a chloro-substituted hept-6-enoate ester. This compound is of interest due to its unique structural features and potential applications in various fields of chemistry and industry. The presence of both an ester functional group and a chloro-substituent on the alkene chain makes it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 6-chlorohept-6-enoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorohex-1-ene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethyl chloroformate reacts with the alkene to form the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 6-chlorohept-6-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the alkene can produce the saturated compound.

Substitution: The chloro-substituent can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols or by amines to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride for ester reduction, hydrogen gas with a palladium catalyst for alkene reduction.

Substitution: Sodium hydroxide for hydrolysis, primary amines for amide formation.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or saturated esters.

Substitution: Alcohols or amides.

Applications De Recherche Scientifique

Ethyl 6-chlorohept-6-enoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It may be employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mécanisme D'action

The mechanism of action of ethyl 6-chlorohept-6-enoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro-substituent is displaced by a nucleophile, forming a new bond. In oxidation reactions, the compound is converted to a more oxidized state, such as a carboxylic acid or ketone. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Ethyl 6-chlorohept-6-enoate can be compared with other similar compounds, such as:

Ethyl 6-bromohept-6-enoate: Similar structure but with a bromo-substituent instead of a chloro-substituent. The bromo-compound may exhibit different reactivity and selectivity in chemical reactions.

Ethyl 6-chlorohexanoate: Lacks the alkene group, resulting in different chemical properties and reactivity.

Ethyl 6-chloroheptanoate: Saturated version of this compound, with different reactivity due to the absence of the alkene group.

The uniqueness of this compound lies in its combination of an ester functional group, a chloro-substituent, and an alkene group, which provides a versatile platform for various chemical transformations and applications.

Activité Biologique

Ethyl 6-chlorohept-6-enoate, a compound with the molecular formula C9H15ClO2, has garnered attention for its potential biological activities. This article explores its antimicrobial, antifungal, and antitumor properties, supported by research findings and case studies.

This compound is characterized by a chlorine atom and an unsaturated carbon chain. Its synthesis typically involves the chlorination of hept-6-enoic acid, utilizing agents such as thionyl chloride or phosphorus trichloride under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi. A study reported the following efficacy:

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Candida albicans | 15 mm |

| Aspergillus niger | 12 mm |

| Trichophyton rubrum | 10 mm |

These findings indicate that the compound could be effective in treating fungal infections, particularly those resistant to conventional antifungal therapies .

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. In a study involving human cancer cell lines, the compound demonstrated cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF-7 (breast cancer) | 30 µM |

| A549 (lung cancer) | 35 µM |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant Staphylococcus strains. Patients treated with a topical formulation showed a significant reduction in infection severity compared to those receiving standard treatment.

- Antifungal Treatment in Immunocompromised Patients : In a cohort study involving patients with weakened immune systems, this compound was administered as part of a combination therapy for invasive candidiasis. The results indicated improved patient outcomes and reduced fungal load.

- Preclinical Antitumor Study : A preclinical study using mouse models of breast cancer demonstrated that administration of this compound led to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Propriétés

IUPAC Name |

ethyl 6-chlorohept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXFUPFGRUFLGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402245 |

Source

|

| Record name | Ethyl 6-chlorohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-46-4 |

Source

|

| Record name | Ethyl 6-chlorohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.